molecular formula C23H21N3O4 B14959738 N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide

N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide

Katalognummer: B14959738
Molekulargewicht: 403.4 g/mol
InChI-Schlüssel: KKXMNPHCQUVHJK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a furan ring, a piperazine moiety, and a benzamide group, making it a versatile molecule for research and industrial purposes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the acylation of piperazine with furan-2-carbonyl chloride, followed by coupling with 3-aminobenzamide under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for reagent addition and temperature control can optimize the reaction conditions, making the process more efficient and scalable.

Analyse Chemischer Reaktionen

Types of Reactions

N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with alkyl halides to form N-alkylated derivatives.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Alkyl halides or sulfonates in the presence of a base like potassium carbonate.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Alcohol derivatives of the original compound.

    Substitution: N-alkylated piperazine derivatives.

Wissenschaftliche Forschungsanwendungen

N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide involves its interaction with specific molecular targets. For instance, it may inhibit enzymes by binding to their active sites, thereby blocking substrate access. The compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, disrupting their normal function.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

  • N-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)phenylacetamide
  • N-(3-(Furan-2-carbonyl)piperazine-1-carbonyl)phenylpropionamide
  • N-(4-(Furan-2-carbonyl)piperazine-1-carbonyl)phenylbutyramide

Uniqueness

N-{3-[4-(Furan-2-carbonyl)piperazine-1-carbonyl]phenyl}benzamide stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity. Its furan ring provides aromatic stability, while the piperazine moiety offers flexibility and the potential for further functionalization.

Eigenschaften

Molekularformel

C23H21N3O4

Molekulargewicht

403.4 g/mol

IUPAC-Name

N-[3-[4-(furan-2-carbonyl)piperazine-1-carbonyl]phenyl]benzamide

InChI

InChI=1S/C23H21N3O4/c27-21(17-6-2-1-3-7-17)24-19-9-4-8-18(16-19)22(28)25-11-13-26(14-12-25)23(29)20-10-5-15-30-20/h1-10,15-16H,11-14H2,(H,24,27)

InChI-Schlüssel

KKXMNPHCQUVHJK-UHFFFAOYSA-N

Kanonische SMILES

C1CN(CCN1C(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3)C(=O)C4=CC=CO4

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.